P-gp inhibitor 15
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Overview
Description
P-glycoprotein inhibitor 15 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane transport protein that plays a crucial role in the efflux of various xenobiotics and drugs from cells. This inhibition can enhance the bioavailability and efficacy of therapeutic agents, particularly in the treatment of multidrug-resistant cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-glycoprotein inhibitor 15 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. Common synthetic routes may involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control .
Industrial Production Methods
Industrial production of P-glycoprotein inhibitor 15 often employs large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in production .
Chemical Reactions Analysis
Types of Reactions
P-glycoprotein inhibitor 15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
P-glycoprotein inhibitor 15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of drug transport and resistance.
Biology: Helps in understanding the role of P-glycoprotein in cellular processes.
Medicine: Enhances the efficacy of chemotherapeutic agents by overcoming drug resistance.
Industry: Utilized in the development of drug formulations to improve bioavailability
Mechanism of Action
P-glycoprotein inhibitor 15 exerts its effects by binding to the nucleotide-binding domains of P-glycoprotein, thereby inhibiting its ATPase activity. This inhibition prevents the efflux of drugs from cells, leading to increased intracellular concentrations and enhanced therapeutic efficacy. The molecular targets and pathways involved include the ATP-binding cassette transporter family and the associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to P-glycoprotein inhibitor 15 include:
Verapamil: A calcium channel blocker with P-glycoprotein inhibitory activity.
Cyclosporine: An immunosuppressant that also inhibits P-glycoprotein.
Quinidine: An antiarrhythmic agent with P-glycoprotein inhibitory properties
Uniqueness
P-glycoprotein inhibitor 15 is unique in its high specificity and potency as a P-glycoprotein inhibitor. Unlike some other inhibitors, it has minimal off-target effects and a favorable safety profile, making it a promising candidate for overcoming multidrug resistance in cancer therapy .
Properties
Molecular Formula |
C35H60N2O4 |
---|---|
Molecular Weight |
572.9 g/mol |
IUPAC Name |
N-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C35H60N2O4/c1-30(2)24-12-17-33(6)25(32(24,5)15-13-26(30)37-29(39)22-10-9-19-36-22)20-23(38)28-21(11-16-34(28,33)7)35(8)18-14-27(41-35)31(3,4)40/h21-28,36,38,40H,9-20H2,1-8H3,(H,37,39)/t21-,22?,23+,24-,25+,26-,27+,28-,32-,33+,34+,35-/m0/s1 |
InChI Key |
FRLGWRYFNSFURN-TUISIVQZSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)NC(=O)C6CCCN6)C)C)O)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1NC(=O)C4CCCN4)C)CC(C5C3(CCC5C6(CCC(O6)C(C)(C)O)C)C)O)C)C |
Origin of Product |
United States |
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